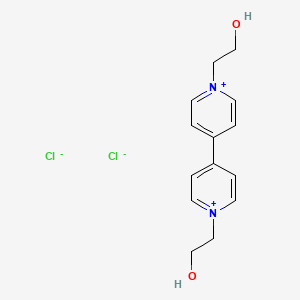![molecular formula C14H10F3NO4S B14140468 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene CAS No. 89303-21-9](/img/structure/B14140468.png)
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, including nitration, sulfonation, and trifluoromethylation. The nitration process introduces the nitro group, while sulfonation adds the benzenesulfonyl group. Trifluoromethylation is achieved through radical reactions involving trifluoromethyl radicals .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of specific signaling cascades or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar but with different substituents on the benzene ring.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for targeted applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
89303-21-9 |
|---|---|
Formule moléculaire |
C14H10F3NO4S |
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-13(18(19)20)10(8-11)9-23(21,22)12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
UJDXYPDWIPOYBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


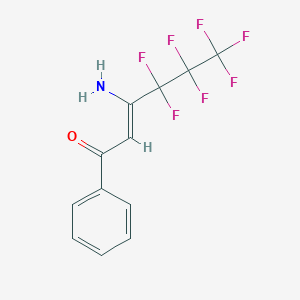
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
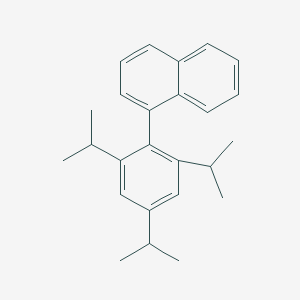
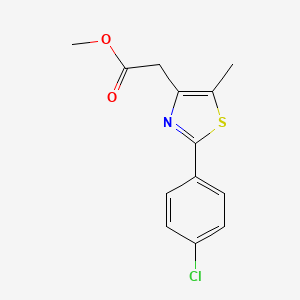
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

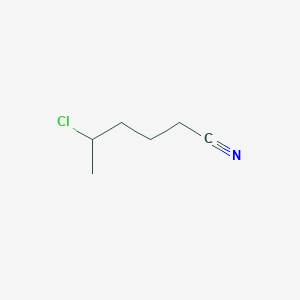

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)
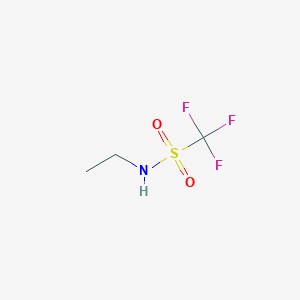
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
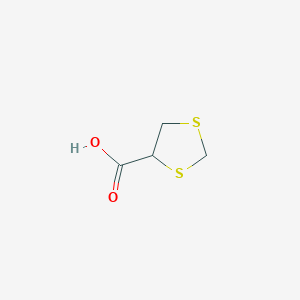
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
